ROS Probe, HPF

Descripción general

Descripción

ROS Probe, HPF (Hydroxyphenyl fluorescein) is a cell-permeable, photo-stable hydroxyphenyl-substituted fluorescein compound . It acts as a highly sensitive fluorescent probe for the detection of hydroxyl radical and peroxynitrite . It has stronger specificity and stability than H2DCFDA .

Synthesis Analysis

HPF is one of the reactive oxygen species (ROS) indicators developed by T. Nagano . It offers greater specificity and stability than dichlorodihydrofluorescein diacetate (H2DCFDA, D399) .Chemical Reactions Analysis

HPF shows limited non-selective reactivity and relatively high resistance to light-induced oxidation . It is nonfluorescent until it reacts with the hydroxyl radical or peroxynitrite anion .Physical And Chemical Properties Analysis

HPF is a stable ROS fluorescent probe dye . It exhibits bright green fluorescence (excitation/emission maxima ∼490/515 nm), making it compatible with any instrument that can detect fluorescein .Aplicaciones Científicas De Investigación

Cell Viability, Proliferation & Function

HPF is used in cell viability, proliferation, and function studies . It offers greater specificity and stability than other reactive oxygen species (ROS) indicators . It is nonfluorescent until it reacts with the hydroxyl radical or peroxynitrite anion .

Detection of Intracellular Reactive Oxidative Species

HPF is used to detect intracellular ROS in living cells . It is particularly useful in studying cells transformed by expressing oncogenic RAS using a retrovirus system .

Study of Diseases Related to ROS Overproduction

Overproduction of ROS can cause various diseases, including cancer and atherosclerosis . HPF can be used to study these diseases by detecting the level of intracellular ROS .

Cancer Therapy Research

Many drugs used for cancer therapy stimulate ROS production at excess intracellular levels to eliminate cancer cells . HPF can be used to evaluate the effectiveness of these drugs by measuring the level of ROS in cancer cells .

Study of Antioxidant Resistance to Anticancer Drugs

Intracellular antioxidants eliminate ROS to maintain redox homeostasis and promote resistance to anticancer drugs . HPF can be used to study this resistance by detecting the level of ROS in cells treated with anticancer drugs .

Study of Biological and Chemical Applications of ROS

HPF and APF (Aminophenyl fluorescein) are useful tools to study the roles of hydroxyl radicals and peroxynitrite in many biological and chemical applications .

Flow Cytometry Applications

In addition to imaging and microscope photometry measurements, HPF can also be used in several flow cytometry applications .

Study of Cellular Proliferation and Metabolism

Reactive oxygen species (ROS) play an essential role in biological processes, such as cellular proliferation and metabolism . HPF can be used to study these processes by detecting the level of ROS in cells .

Mecanismo De Acción

Target of Action

The primary target of the ROS Probe, HPF (Hydroxyphenyl Fluorescein) is reactive oxygen species (ROS), specifically the hydroxyl radical (HO•) and peroxynitrite anion (ONOO–) . These ROS are byproducts of various physiological and pathological processes within the body . They interact with a multitude of intracellular substances prone to oxidation, including NADH, NADPH, ascorbic acid, histamine, tryptophan, tyrosine, cysteine, glutathione, proteins, and nucleic acids .

Mode of Action

HPF is a non-fluorescent compound until it reacts with its targets, the hydroxyl radical or peroxynitrite anion . Upon oxidation, HPF exhibits bright green fluorescence (excitation/emission maxima ∼490/515 nm) . This fluorescence can be detected using any instrument compatible with fluorescein detection .

Biochemical Pathways

The interaction of HPF with ROS, particularly the hydroxyl radical and peroxynitrite anion, can be used to monitor oxidative stress within cells . Oxidative stress is a key regulator in many physiological activities such as asthma, atherosclerosis, diabetic vascular disease, obesity, many neurodegenerative diseases, and Down syndrome . Therefore, the detection of ROS using HPF can help researchers understand how oxidative stress regulates various intracellular signaling pathways .

Pharmacokinetics

Hpf is known to be cell-permeable , which suggests that it can readily cross cell membranes to interact with intracellular ROS.

Result of Action

The result of HPF’s action is the generation of a strong green fluorescence upon reaction with the hydroxyl radical or peroxynitrite anion . This fluorescence can be detected using fluorescence microscopy, high-content imaging, microplate fluorometry, or flow cytometry . The intensity of the fluorescence is indicative of the level of ROS within the cell, providing a measure of oxidative stress .

Action Environment

The action of HPF is influenced by the cellular environment, particularly the presence and concentration of ROS. The fluorescence of HPF increases upon contact with ROS, indicating that the probe’s action, efficacy, and stability are dependent on the oxidative state of the cell . .

Safety and Hazards

Direcciones Futuras

Fluorescent probes for the detection of ROS are promising tools to enhance our understanding of the physiological roles of ROS . They provide spatial and temporal information about target biomolecules in in vivo cellular systems . The development of selective probes for specific ROS is expected to have great potential for elucidating unknown physiological mechanisms associated with their target ROS .

Propiedades

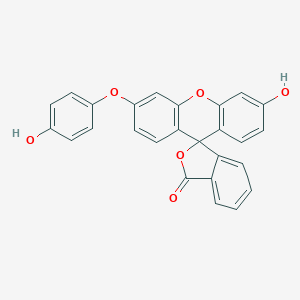

IUPAC Name |

3'-hydroxy-6'-(4-hydroxyphenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,27-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOSMYDPUKBGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587912 | |

| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ROS Probe, HPF | |

CAS RN |

359010-69-8 | |

| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

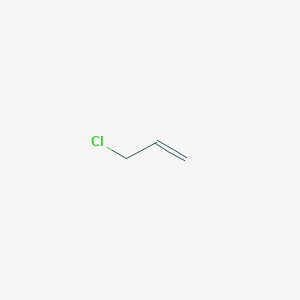

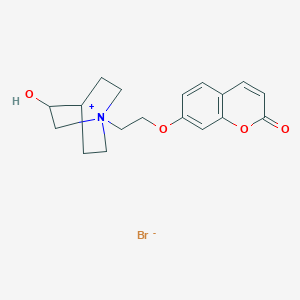

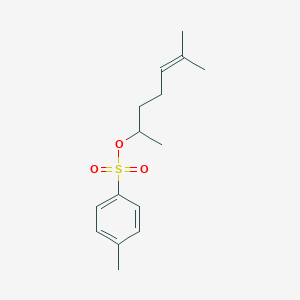

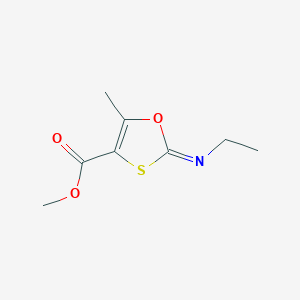

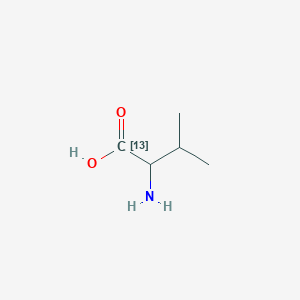

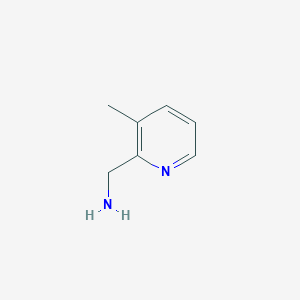

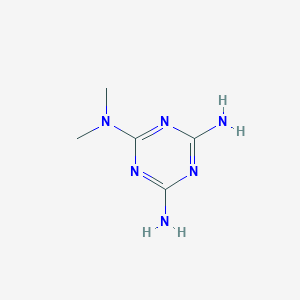

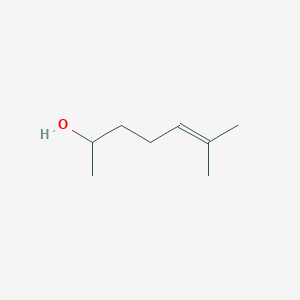

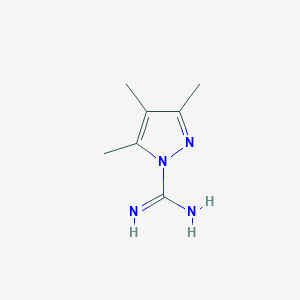

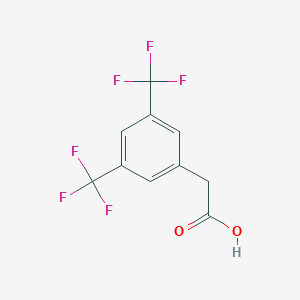

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone](/img/structure/B124566.png)